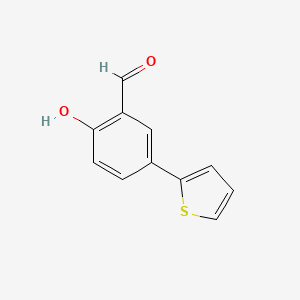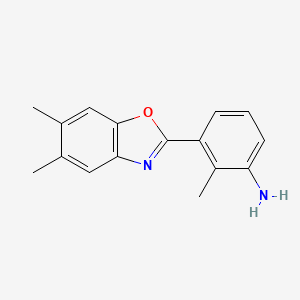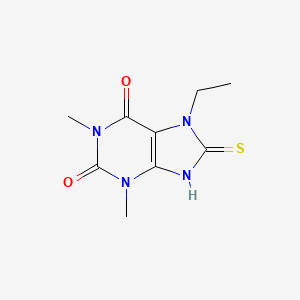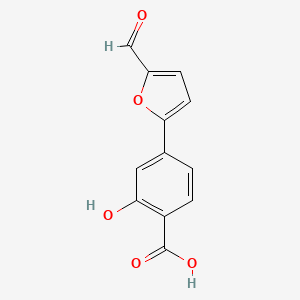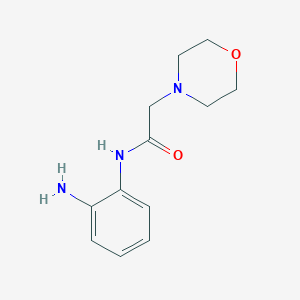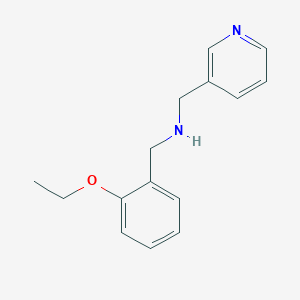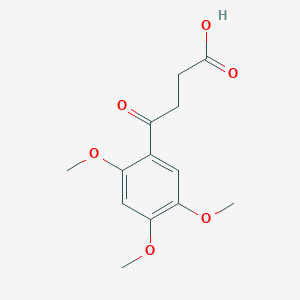
(1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate is a complex organic compound characterized by its adamantane core structure. Adamantane derivatives are known for their unique three-dimensional framework, which imparts significant stability and rigidity to the molecule. This compound is particularly notable for its four ester groups and two ketone functionalities, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate typically involves multi-step organic reactions. One common method starts with the adamantane core, which undergoes selective oxidation to introduce the ketone functionalities. Subsequent esterification reactions with appropriate alcohols yield the final tetracarboxylate product. The reaction conditions often require the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and acidic or basic catalysts to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ketone functionalities can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted adamantane derivatives.
Applications De Recherche Scientifique
(1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as a molecular scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and rigidity of the adamantane core.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its robust chemical structure.
Mécanisme D'action
The mechanism by which (1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate exerts its effects is largely dependent on its interaction with molecular targets. The adamantane core provides a rigid framework that can fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The ester and ketone groups can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon structure, known for its stability and use in antiviral drugs like amantadine.
1,3,5,7-Tetramethyladamantane: A derivative with methyl groups instead of ester functionalities, used in organic synthesis.
2,6-Dioxoadamantane: A simpler compound with only ketone functionalities, used as an intermediate in various chemical reactions.
Uniqueness
(1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate stands out due to its combination of ester and ketone groups, which provide multiple reactive sites for chemical modifications. This versatility makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propriétés
IUPAC Name |
tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O10/c1-25-11(21)15-5-16(12(22)26-2)7-18(9(15)19,14(24)28-4)8-17(6-15,10(16)20)13(23)27-3/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHBDEBAVNPAJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(CC(C1=O)(CC(C2)(C3=O)C(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
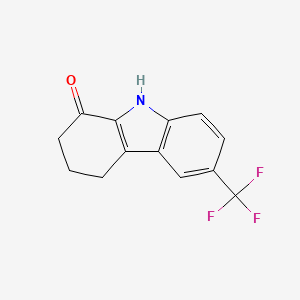
![Propan-2-yl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)
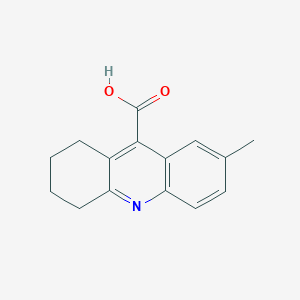
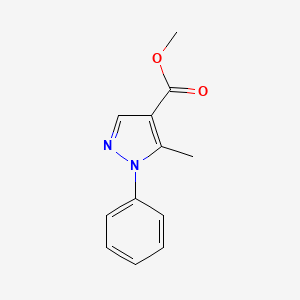
![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)
